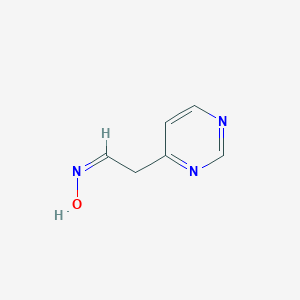
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it a valuable tool in studying the mechanisms of action of different biological processes.
Mechanism Of Action
The mechanism of action of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the regulation of gene expression and protein synthesis. This inhibition leads to the modulation of different biological processes, which can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime are not fully understood. However, studies have shown that this compound can modulate different biological processes, which can lead to various effects such as the regulation of gene expression and protein synthesis. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of different diseases.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime in lab experiments include its unique properties that make it a valuable tool in studying the mechanisms of action of different biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are many future directions for the study of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime. One potential direction is the study of its potential applications in the treatment of different diseases such as cancer and inflammation. Another potential direction is the study of its interactions with different biological systems and the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations for lab experiments.
Conclusion:
In conclusion, (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is a valuable tool in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime in scientific research.
Synthesis Methods
The synthesis of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime involves the reaction of pyrimidine-4-carbaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Scientific Research Applications
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research studies due to its potential applications in different fields. This compound has been used in the study of the mechanisms of action of different biological processes such as the regulation of gene expression and protein synthesis. It has also been used in the study of the mechanisms of action of different drugs and their interactions with biological systems.
properties
CAS RN |
179009-39-3 |
|---|---|
Product Name |
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NZ)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4- |
InChI Key |
WCIYYOFNONVUQQ-WTKPLQERSA-N |
Isomeric SMILES |
C1=CN=CN=C1C/C=N\O |
SMILES |
C1=CN=CN=C1CC=NO |
Canonical SMILES |
C1=CN=CN=C1CC=NO |
synonyms |
4-Pyrimidineacetaldehyde, oxime, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



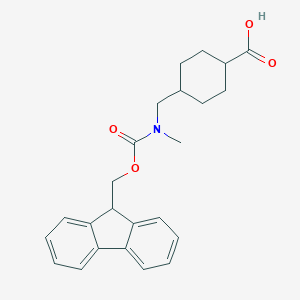


![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
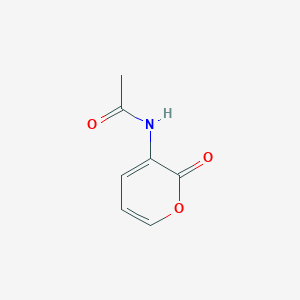
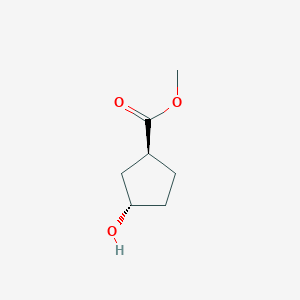
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
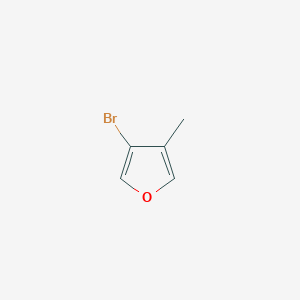
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
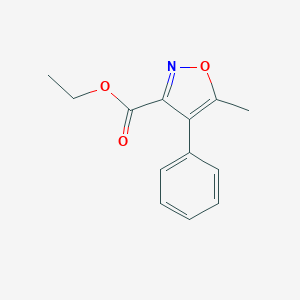
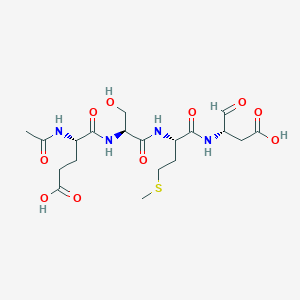

![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)